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molecular formula C8H11Cl2N3O B022583 Lazabemide hydrochloride CAS No. 103878-83-7

Lazabemide hydrochloride

Cat. No. B022583
M. Wt: 236.10 g/mol
InChI Key: JMFKTFLARGGXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05534635

Procedure details

A 10 liter four-necked sulphonation flask, equipped with a mechanical stirrer, thermometer and gas inlet arrangement, is charged under argon with 692 g (3.2 mol) of 2-butyl 5-chloropyridine-2-carboxylate and 7 l of ethylene diamine and the clear solution obtained is stirred, whereby the internal temperature rises slowly from 22° to a maximum of 30° during the stirring. The course of the reaction is followed by gas chromatography. After a reaction period of 3 hours (the internal temperature still amounts to 27°) the reaction solution is evaporated at 30°-40° under reduced pressure. The evaporation residue--a clear, yellow oil--weighs 753 g. A 20 liter stirring vessel as well as two 5 liter separating funnels are charged with, respectively, 2.250 l of ice-cold 3N hydrochloric acid, 750 ml of 1.5N hydrochloric acid and 750 ml of deionized water. The evaporation residue (753 g of a clear, yellow oil) is subsequently treated with 1.500 l of methylene chloride and the solution obtained is added to the stirring vessel. After intermixing of the two phases the pH value of the aqueous phase amounts to about 1. Subsequently, the organic phase from the stirring vessel as well as two 1.5 l portions of methylene chloride are passed in sequence and with good intermixing through the stirring vessel and the two separating funnels. The aqueous phases are combined in the stirring vessel and adjusted to about pH 11 by the addition of 3 l of ice-cold 3N sodium hydroxide solution. The two separating funnels are charged with two 750 ml portions of semi-saturated sodium chloride solution. Then, in each case with good intermixing, six 1.5 l portions of methylene chloride are passed through the stirring vessel and the two separating funnels. The organic phases are combined and dried over 500 g of sodium sulphate. The drying agent is filtered off and the filtrate is evaporated at 30°-40° under reduced pressure. The yellow, oily residue is dried at 40°/0.1 Pa for a further 15 hours and thereafter weighs 616 g (3.08 mol). It crystallizes upon standing at 20°. The crystallizate is dissolved in 3.2 l of methanol at 20°. 688 ml of 4.48N methanolic hydrochloric acid (3.08 mol) are added in one portion to the solution while cooling in an ice bath. The reaction mixture is stirred for 15 minutes and the resulting suspension is subsequently heated to 50°, whereby a clear solution again results. Thereto there are added within 30 minutes 5.8 l of t-butyl methyl ether (pre-heated to 50°). The suspension obtained is left to cool to 20° (duration about 1.5 hours) and it is subsequently cooled to 0°-5° with an ice bath. The solid is subsequently filtered off and rinsed with 1.100 l of petroleum ether (low-boiling). The crystallizate is subsequently dried to constant weight at 40° in a vacuum drying oven and thereafter weighs 693 g (95% crystallization yield). For further purification, the crystallizate is heated to 55° in 3.6 l of methanol and dissolved. While stirring vigorously there are allowed to drop in within 1.5 hours 5.500 l of t-butyl methyl ether (pre-heated to 50°), whereby the mixture is seeded with pure crystals of the end product after the addition of 1.5 l of solvent. The suspension obtained is left to cool to about 20° (duration about 1.5 hours), whereupon it is cooled to 0°-5° with an ice bath. The crystallizate is filtered off and washed with 1.11 of pentane. The N-(2-aminoethyl)-5-chloropyridine-2-carboxamide hydrochloride obtained is dried in a high vacuum at 50°/1 Pa for two days and thereafter weighs 665 g (87%), m.p. 197°-199°.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-butyl 5-chloropyridine-2-carboxylate
Quantity
692 g
Type
reactant
Reaction Step Three
Quantity
7 L
Type
reactant
Reaction Step Three
[Compound]
Name
two
Quantity
1.5 L
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Five
[Compound]
Name
two
Quantity
750 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
six
Quantity
1.5 L
Type
reactant
Reaction Step Seven
Quantity
688 mL
Type
reactant
Reaction Step Eight
Quantity
5.8 L
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10]C(CC)C)=O)=[N:6][CH:7]=1.[CH2:15]([NH2:18])[CH2:16][NH2:17].[Cl-].[Na+].Cl>COC(C)(C)C.C(Cl)Cl>[ClH:1].[NH2:17][CH2:16][CH2:15][NH:18][C:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=1)=[O:10] |f:2.3,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
2-butyl 5-chloropyridine-2-carboxylate
Quantity
692 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)C(=O)OC(C)CC
Name
Quantity
7 L
Type
reactant
Smiles
C(CN)N
Step Four
Name
two
Quantity
1.5 L
Type
reactant
Smiles
Step Five
Name
ice
Quantity
3 L
Type
reactant
Smiles
Step Six
Name
two
Quantity
750 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Seven
Name
six
Quantity
1.5 L
Type
reactant
Smiles
Step Eight
Name
Quantity
688 mL
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
5.8 L
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 10 liter four-necked sulphonation flask, equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
the clear solution obtained
CUSTOM
Type
CUSTOM
Details
slowly from 22°
CUSTOM
Type
CUSTOM
Details
to a maximum of 30°
CUSTOM
Type
CUSTOM
Details
After a reaction period of 3 hours (the internal temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
still amounts to 27°
CUSTOM
Type
CUSTOM
Details
is evaporated at 30°-40° under reduced pressure
STIRRING
Type
STIRRING
Details
A 20 liter stirring vessel as well as two 5 liter
CUSTOM
Type
CUSTOM
Details
separating funnels
ADDITION
Type
ADDITION
Details
are charged with, respectively, 2.250 l of ice-cold 3N hydrochloric acid, 750 ml of 1.5N hydrochloric acid and 750 ml of deionized water
ADDITION
Type
ADDITION
Details
The evaporation residue (753 g of a clear, yellow oil) is subsequently treated with 1.500 l of methylene chloride
CUSTOM
Type
CUSTOM
Details
the solution obtained
ADDITION
Type
ADDITION
Details
is added to the stirring vessel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 500 g of sodium sulphate
FILTRATION
Type
FILTRATION
Details
The drying agent is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated at 30°-40° under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yellow, oily residue is dried at 40°/0.1 Pa for a further 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
It crystallizes
CUSTOM
Type
CUSTOM
Details
upon standing at 20°
DISSOLUTION
Type
DISSOLUTION
Details
The crystallizate is dissolved in 3.2 l of methanol at 20°
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension is subsequently heated to 50°
CUSTOM
Type
CUSTOM
Details
whereby a clear solution again results
CUSTOM
Type
CUSTOM
Details
The suspension obtained
WAIT
Type
WAIT
Details
is left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20° (duration about 1.5 hours) and it
TEMPERATURE
Type
TEMPERATURE
Details
is subsequently cooled to 0°-5° with an ice bath
FILTRATION
Type
FILTRATION
Details
The solid is subsequently filtered off
WASH
Type
WASH
Details
rinsed with 1.100 l of petroleum ether (low-boiling)
CUSTOM
Type
CUSTOM
Details
The crystallizate is subsequently dried to constant weight at 40° in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven
CUSTOM
Type
CUSTOM
Details
693 g (95% crystallization yield)
CUSTOM
Type
CUSTOM
Details
For further purification
TEMPERATURE
Type
TEMPERATURE
Details
the crystallizate is heated to 55° in 3.6 l of methanol
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
STIRRING
Type
STIRRING
Details
While stirring vigorously there
CUSTOM
Type
CUSTOM
Details
to drop in within 1.5 hours 5.500 l of t-butyl methyl ether (pre-heated to 50°), whereby
Duration
1.5 h
ADDITION
Type
ADDITION
Details
after the addition of 1.5 l of solvent
CUSTOM
Type
CUSTOM
Details
The suspension obtained
WAIT
Type
WAIT
Details
is left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to about 20° (duration about 1.5 hours)
TEMPERATURE
Type
TEMPERATURE
Details
whereupon it is cooled to 0°-5° with an ice bath
FILTRATION
Type
FILTRATION
Details
The crystallizate is filtered off
WASH
Type
WASH
Details
washed with 1.11 of pentane

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCNC(=O)C1=NC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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